Dofequidar fumarate
Overview
Description
Dofequidar fumarate is a synthetic quinoline derivative known for its multidrug resistance modulating properties. It is primarily used in cancer treatment to enhance the efficacy of chemotherapeutic agents by inhibiting the efflux of these drugs from cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dofequidar fumarate is synthesized through a multi-step process involving the reaction of quinoline derivatives with piperazine and diphenylacetyl chloride. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Dofequidar fumarate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions vary depending on the desired transformation .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives and piperazine compounds, which retain the core structure of this compound while exhibiting different chemical properties .
Scientific Research Applications
Dofequidar fumarate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study multidrug resistance mechanisms.
Biology: Investigated for its effects on cellular efflux pumps and drug transporters.
Medicine: Applied in cancer treatment to enhance the efficacy of chemotherapeutic agents by inhibiting drug efflux from cancer cells.
Industry: Utilized in the development of new drugs and therapeutic agents.
Mechanism of Action
Dofequidar fumarate exerts its effects by binding to the drug-binding site of the transmembrane P-glycoprotein efflux pump. This binding inhibits the efflux of chemotherapeutic drugs from cancer cells, leading to increased intracellular drug concentrations and enhanced cytotoxicity. The molecular targets involved include the P-glycoprotein efflux pump and other related transporters .
Comparison with Similar Compounds
Similar Compounds
Verapamil: Another P-glycoprotein inhibitor used to enhance the efficacy of chemotherapeutic agents.
Quinidine: A quinoline derivative with similar multidrug resistance modulating properties.
Cyclosporine: An immunosuppressant that also inhibits drug efflux pumps.
Uniqueness of Dofequidar Fumarate
This compound is unique due to its high specificity and potency in inhibiting the P-glycoprotein efflux pump. This specificity allows for more effective reversal of multidrug resistance in cancer cells compared to other similar compounds .
Properties
IUPAC Name |
(E)-but-2-enedioic acid;1-[4-(2-hydroxy-3-quinolin-5-yloxypropyl)piperazin-1-yl]-2,2-diphenylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N3O3.C4H4O4/c34-25(22-36-28-15-7-14-27-26(28)13-8-16-31-27)21-32-17-19-33(20-18-32)30(35)29(23-9-3-1-4-10-23)24-11-5-2-6-12-24;5-3(6)1-2-4(7)8/h1-16,25,29,34H,17-22H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAVTDQTRFYXSD-WLHGVMLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5.C(=C/C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H35N3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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